molecular formula C14H10O2 B13874179 2-Biphenylen-2-ylacetic acid

2-Biphenylen-2-ylacetic acid

Cat. No.: B13874179
M. Wt: 210.23 g/mol
InChI Key: AUXREYSOXQNKIC-UHFFFAOYSA-N
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Description

2-Biphenylen-2-ylacetic acid is an organic compound characterized by the presence of a biphenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenylen-2-ylacetic acid typically involves the reaction of biphenyl with acetic acid derivatives under specific conditions. One common method includes the use of Grignard reagents, where biphenyl magnesium bromide reacts with ethyl acetate, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalytic processes to enhance yield and purity. The choice of solvents, catalysts, and reaction conditions are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Biphenylen-2-ylacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the biphenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-2-carboxylic acid, while reduction could produce biphenyl-2-ylmethanol.

Scientific Research Applications

2-Biphenylen-2-ylacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Biphenylen-2-ylacetic acid exerts its effects involves interactions with various molecular targets. It may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The biphenyl structure allows it to interact with hydrophobic pockets in proteins, affecting their function and activity .

Comparison with Similar Compounds

    Phenylacetic Acid: Similar in structure but lacks the biphenyl group, leading to different chemical properties and applications.

    Biphenyl-2-carboxylic Acid: Shares the biphenyl structure but differs in the position of the carboxylic acid group.

Uniqueness: 2-Biphenylen-2-ylacetic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential for diverse applications. Its biphenyl group enhances its ability to participate in various chemical reactions and interact with biological targets .

Properties

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

2-biphenylen-2-ylacetic acid

InChI

InChI=1S/C14H10O2/c15-14(16)8-9-5-6-12-10-3-1-2-4-11(10)13(12)7-9/h1-7H,8H2,(H,15,16)

InChI Key

AUXREYSOXQNKIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C2C=C(C=C3)CC(=O)O

Origin of Product

United States

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